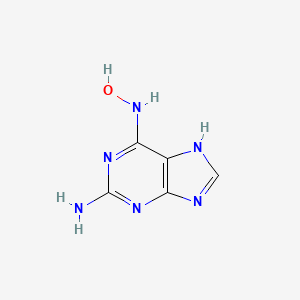

2-Amino-N6-hydroxyadenine

Übersicht

Beschreibung

Synthesis Analysis

- 2-Amino-N6-hydroxyadenine (AHA) is synthesized through reactions involving adenine derivatives and specific chemical reagents. One study detailed the genetic activity of AHA in different organisms, providing insights into its synthesis and biological interactions (Pavlov et al., 1991).

- Another study explored the synthesis of various adenine derivatives, which could be related to the synthesis pathways of 2-Amino-N6-hydroxyadenine (Fujii et al., 1987).

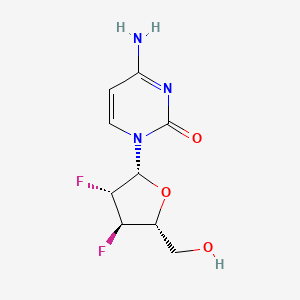

Molecular Structure Analysis

- The molecular structure of 2-Amino-N6-hydroxyadenine can be understood by examining its base-pairing models and potential interactions with DNA. A study by Janion (1991) provided insights into the base-pairing mechanisms of AHA, suggesting its ability to induce transitions and transversions in DNA (Janion, 1991).

Chemical Reactions and Properties

- 2-Amino-N6-hydroxyadenine exhibits mutagenic properties, as shown in studies conducted on different organisms. These studies provide insights into the chemical reactions and properties of AHA, particularly its interactions with genetic material (Clive et al., 1991), (de Serres et al., 1991).

Physical Properties Analysis

- The physical properties of 2-Amino-N6-hydroxyadenine, such as its crystalline structure and stability, can be inferred from studies on similar adenine derivatives. For example, the work by Sternglanz and Bugg (1973) on the crystal structures of N6,N9-dimethyladenine could provide parallel insights into the physical properties of AHA (Sternglanz & Bugg, 1973).

Chemical Properties Analysis

- The chemical properties of 2-Amino-N6-hydroxyadenine, such as its reactivity and interactions with other molecules, can be analyzed through studies focusing on its mutagenic activity and its effects on DNA and RNA. A study by Wang et al. (2015) examined the impact of N6-methyladenine on DNA-directed synthesis, which can be relevant to understanding the chemical properties of AHA (Wang et al., 2015).

Wissenschaftliche Forschungsanwendungen

Genetic Activity Studies

2-Amino-N6-hydroxyadenine (AHA) has been extensively studied for its genetic activity. It's found to be a potent mutagen for bacteria and less potent for yeast. The mutagenic activity of AHA is significant, as it is not influenced by mutations in DNA repair pathways. Interestingly, it exhibits unique mutagenicity patterns in different organisms, such as Salmonella typhimurium, E. coli, and Saccharomyces cerevisiae, highlighting its complex interaction with genetic systems (Pavlov et al., 1991).

Mutagenic Properties

Research has also shown that AHA has strong mutagenic effects on Salmonella typhimurium. Its specificity in inducing mutations in bacterial strains has been a topic of discussion, providing insights into its interaction with genetic material (Janion & Myszkowska, 1981). AHA is noted for its ability to induce mutations at low concentrations, making it a valuable tool in genetic research.

Antitumor and Antiviral Activity

In the field of medical research, N6-hydroxyadenine derivatives, closely related to AHA, have shown promising antitumor and antiviral activities. These compounds have been effective against certain types of leukemia and have undergone clinical trials. Their ability to inhibit herpes simplex virus replication has also been studied. However, toxicity remains a challenge in their application (Giner-Sorolla, Burchenal, & López, 1981).

In Vitro and In Vivo Mutagenesis Studies

AHA's mutagenic properties have been explored in various in vitro and in vivo systems, including Drosophila melanogaster. Its strong mutagenicity in cell cultures contrasts with its seemingly weaker mutagenic effects in vivo. These studies help to understand the mutational mechanisms and the nature of genetic alterations induced by AHA (Smith, Lee-Chen, Liljestrand, & Dusenbery, 1991).

Base-pairing and Mutagenesis

AHA's ability to cause mutations in DNA has been attributed to its base-pairing properties. It is suggested to induce transitions and transversions of base pairs, influencing genetic stability and integrity (Janion, 1991).

Mutagenic Activity in Various Cellular Systems

AHA's mutagenic effects have been observed in a wide range of cellular systems, including mouse lymphoma cells and Saccharomyces cerevisiae. These studies provide insights into the concentration-dependent effects of AHA on genetic mutations and chromosomal integrity (Clive, Glover, Krehl, & Poorman-Allen, 1991).

Safety And Hazards

2-Amino-N6-hydroxyadenine is probably combustible . It has both oxime and amine structures, making it chemically similar to, but more reactive than, an amide . It is incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

N-(2-amino-7H-purin-6-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O/c6-5-9-3-2(7-1-8-3)4(10-5)11-12/h1,12H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHACUYECLPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O | |

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075304 | |

| Record name | 2-Amino-N6-hydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-n6-hydroxyadenine is a white powder. (NTP, 1992) | |

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

2-Amino-N6-hydroxyadenine | |

CAS RN |

7269-57-0 | |

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N6-Hydroxy-9H-purine-2,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7269-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N(6)-hydroxyadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007269570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Purine-2, N6-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-N6-hydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-HYDROXY-9H-PURINE-2,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3OD4L02QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes at 428 °F (NTP, 1992) | |

| Record name | 2-AMINO-N6-HYDROXYADENINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19776 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

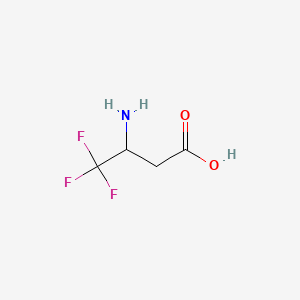

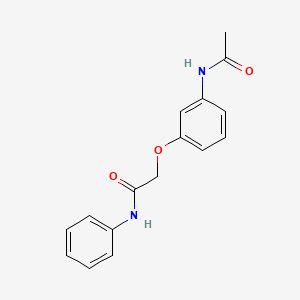

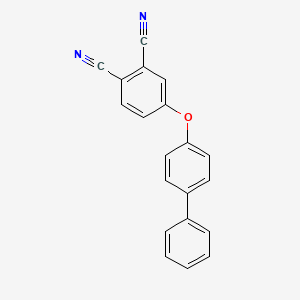

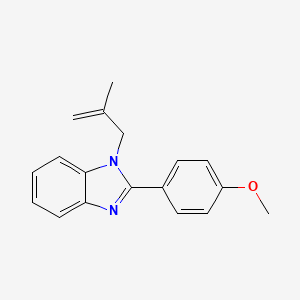

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea](/img/structure/B1216555.png)

![1-(4-Hydroxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1216559.png)

![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)

![10-[3-[Methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B1216566.png)

![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-4,7-dibenzyl-3-butyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216569.png)